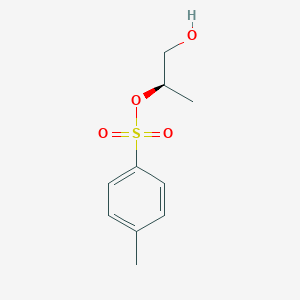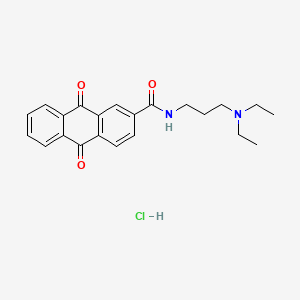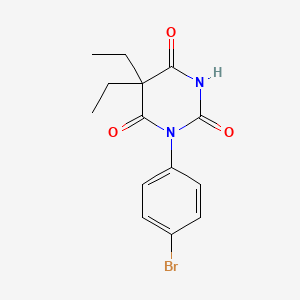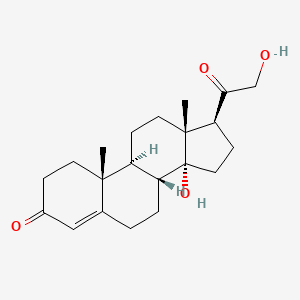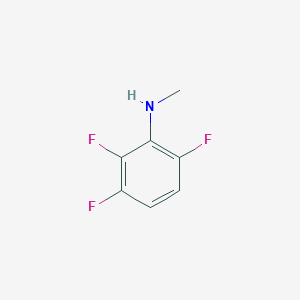
2,3,6-Trifluoro-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trifluoro-N-methylaniline is an aromatic amine with the molecular formula C7H6F3N. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-N-methylaniline typically involves the nucleophilic substitution of halogenated precursors. One common method is the reaction of 2,3,6-trifluorobenzonitrile with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as halogenation of the benzene ring followed by amination using methylamine. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of substituted anilines .
Wissenschaftliche Forschungsanwendungen
2,3,6-Trifluoro-N-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of 2,3,6-Trifluoro-N-methylaniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group at the para position.
2,6-Dichloro-4-trifluoromethylaniline: Contains additional chlorine atoms, which further influence its chemical properties.
Uniqueness: 2,3,6-Trifluoro-N-methylaniline is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. This positioning influences its reactivity and makes it a valuable intermediate in the synthesis of various fluorinated compounds .
Eigenschaften
CAS-Nummer |
521284-64-0 |
|---|---|
Molekularformel |
C7H6F3N |
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2,3,6-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,11H,1H3 |
InChI-Schlüssel |
MHQPTLLMFOVBHO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


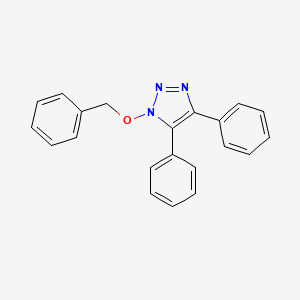
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)


![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
